molecular formula C12H14N+ B14763047 [(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine

[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine

Cat. No.: B14763047
M. Wt: 172.25 g/mol
InChI Key: RTCUCQWIICFPOD-VIFPVBQESA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine is an organic compound with the molecular formula C12H13N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in organic synthesis and as a chiral building block in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine typically involves the reduction of the corresponding ketone, 1-(1-naphthyl)ethanone, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as (S)-(-)-α-methylbenzylamine. The reaction is carried out in a solvent like methanol at a controlled temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of 1-(1-naphthyl)ethanone in the presence of a chiral catalyst. This process can be optimized for higher yields and purity by controlling parameters such as pressure, temperature, and reaction time .

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine is used as a chiral building block for the synthesis of enantiomerically pure compounds. It is also employed in the preparation of chiral ligands and catalysts for asymmetric synthesis .

Biology

In biological research, this compound is used to study the effects of chirality on biological activity. It serves as a model compound for investigating the interactions between chiral molecules and biological targets .

Medicine

In medicine, [(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine is used in the synthesis of chiral drugs. Its enantiomeric purity is crucial for the development of pharmaceuticals with specific therapeutic effects .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its chiral properties make it valuable for the synthesis of high-performance materials and additives .

Mechanism of Action

The mechanism of action of [(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine involves its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to metal centers in catalysts and influencing the stereochemistry of the resulting products. In biological systems, it can interact with enzymes and receptors, affecting their activity and leading to specific biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S)-1-(1-naphthyl)ethyl]ammonium; (S)-(-)-1-(1-Naphthyl)ethyl amine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Its ability to form stable complexes with metal ions and its high enantiomeric purity further distinguish it from similar compounds .

Properties

Molecular Formula

C12H14N+

Molecular Weight

172.25 g/mol

IUPAC Name

[(1S)-1-naphthalen-1-ylethyl]azanium

InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/p+1/t9-/m0/s1

InChI Key

RTCUCQWIICFPOD-VIFPVBQESA-O

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)[NH3+]

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)[NH3+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.